molecular formula C9H14ClN3O B15146976 5-(aminomethyl)-N,N-dimethylpyridine-2-carboxamide hydrochloride

5-(aminomethyl)-N,N-dimethylpyridine-2-carboxamide hydrochloride

Cat. No.: B15146976
M. Wt: 215.68 g/mol
InChI Key: ILSQQYKCRQOJRJ-UHFFFAOYSA-N
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Description

5-(aminomethyl)-N,N-dimethylpyridine-2-carboxamide hydrochloride is a chemical compound with a complex structure that includes a pyridine ring substituted with an aminomethyl group and a carboxamide group

Preparation Methods

The synthesis of 5-(aminomethyl)-N,N-dimethylpyridine-2-carboxamide hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloronicotinic acid with N,N-dimethylamine to form the corresponding amide. This intermediate is then subjected to a reductive amination process using formaldehyde and a reducing agent such as sodium cyanoborohydride to introduce the aminomethyl group. The final product is obtained as a hydrochloride salt by treating the free base with hydrochloric acid.

Chemical Reactions Analysis

5-(aminomethyl)-N,N-dimethylpyridine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

5-(aminomethyl)-N,N-dimethylpyridine-2-carboxamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-N,N-dimethylpyridine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 5-(aminomethyl)-N,N-dimethylpyridine-2-carboxamide hydrochloride include:

    5-(aminomethyl)pyridine-2-carboxamide: Lacks the N,N-dimethyl substitution, which may affect its reactivity and binding properties.

    N,N-dimethylpyridine-2-carboxamide: Lacks the aminomethyl group, which may reduce its ability to form hydrogen bonds with target proteins.

    Pyridine-2-carboxamide: Lacks both the aminomethyl and N,N-dimethyl substitutions, making it less versatile in chemical reactions and biological interactions.

The unique combination of the aminomethyl and N,N-dimethyl groups in this compound enhances its reactivity and binding properties, making it a valuable compound in various scientific research applications.

Properties

Molecular Formula

C9H14ClN3O

Molecular Weight

215.68 g/mol

IUPAC Name

5-(aminomethyl)-N,N-dimethylpyridine-2-carboxamide;hydrochloride

InChI

InChI=1S/C9H13N3O.ClH/c1-12(2)9(13)8-4-3-7(5-10)6-11-8;/h3-4,6H,5,10H2,1-2H3;1H

InChI Key

ILSQQYKCRQOJRJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NC=C(C=C1)CN.Cl

Origin of Product

United States

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